(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a unique 8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene side chain. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The side chain includes a conjugated imine (azanonadecan-10-ylidene) and heterocyclic dioxa/diaza moieties, which may enhance stability or enable specific reactivity in solid-phase synthesis.
Properties
Molecular Formula |
C35H48N4O8 |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(2S)-5-[bis(hexoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C35H48N4O8/c1-3-5-7-13-22-45-34(43)38-32(39-35(44)46-23-14-8-6-4-2)36-21-15-20-30(31(40)41)37-33(42)47-24-29-27-18-11-9-16-25(27)26-17-10-12-19-28(26)29/h9-12,16-19,29-30H,3-8,13-15,20-24H2,1-2H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1 |
InChI Key |
KCMWROOZROAXCA-PMERELPUSA-N |
Isomeric SMILES |
CCCCCCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCCCCCC |
Canonical SMILES |
CCCCCCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCCCCCC |
Origin of Product |
United States |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid is a complex organic compound with significant potential in pharmacological applications. The unique structural features of this compound suggest a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on its biological activity, including case studies and data tables.
Chemical Structure and Properties
The compound features a fluorenyl group, which enhances lipophilicity and may influence its biological interactions. The presence of the dioxo-dioxa structure contributes to its potential reactivity and interaction with biological targets.
Molecular Formula : C27H34N2O6
Molecular Weight : 482.57 g/mol
CAS Number : 197632-76-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Research indicates that derivatives with similar structures have shown significant inhibition against various bacterial strains. For instance, compounds featuring the fluorenyl moiety have been tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating comparable efficacy to standard antibiotics at certain concentrations .
-
Neuroprotective Effects
- Certain analogs have been investigated for their potential in treating neurodegenerative diseases. The structural components may interact with neuroreceptors or modulate pathways involved in neuroprotection.
- Anti-inflammatory Properties
Case Study 1: Antimicrobial Efficacy
A study conducted on various fluorenone derivatives revealed that modifications to the aryl moiety significantly affected the antimicrobial activity spectrum. Electron-withdrawing groups enhanced the inhibitory effect against both planktonic and biofilm states of Staphylococcus aureus and other strains .
Case Study 2: Neuroprotective Applications
Investigations into the neuroprotective effects of structurally similar compounds indicated that certain derivatives could inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Data Tables
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : Compounds similar to this one have been shown to inhibit key enzymes such as InhA in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in bacterial cell walls .
- Modulation of Signaling Pathways : The compound may alter signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and neuroprotective effects .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. It is involved in the design of peptide-based drugs due to its structural properties that enhance binding affinity to biological targets.
Anticancer Activity
Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by promoting programmed cell death through modulation of key signaling pathways.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes that are crucial in disease pathways. For example, it has been studied for its ability to inhibit falcipain 2, a cysteine protease from Plasmodium falciparum, which is essential for malaria parasite survival .
Biological Research
In biological research, this compound serves as a tool for understanding protein interactions and cellular mechanisms.
Protein Interaction Studies
The fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and stability of peptides in aqueous environments, making it suitable for studying interactions with proteins and nucleic acids . This property is vital in drug development and biochemical assays.
Cellular Assays
Cellular assays utilizing this compound help elucidate its effects on cell proliferation and apoptosis. Studies have demonstrated its role in modulating cellular responses to stressors and growth factors .
Chemical Biology
The compound is utilized in chemical biology as a probe to study small molecule interactions with macromolecules.
Probing Biological Pathways
By incorporating this compound into biological systems, researchers can investigate the effects of specific modifications on enzyme activity or receptor binding. This approach aids in the identification of new therapeutic targets .
Synthesis and Characterization
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene)amino)pentanoic acid typically involves multi-step organic reactions that include:
- Formation of the Fluorenyl Group : The fluorenyl moiety is introduced via nucleophilic substitution reactions.
- Amide Bond Formation : The coupling of amino acids or amines to form peptide bonds.
- Purification : Techniques such as chromatography are employed to isolate the desired product.
Cancer Research
A study demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Malaria Treatment
Another research highlighted the efficacy of similar compounds in inhibiting Plasmodium falciparum growth, showcasing their potential as antimalarial agents .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Fmoc cleavage | 20% piperidine in DMF (2 × 5 min) | Free primary amine, CO₂, and dibenzofulvene-piperidine adduct |
-
Mechanism : Nucleophilic attack by piperidine on the Fmoc carbonyl carbon induces β-elimination, releasing the amine.
-
Kinetics : Complete deprotection typically occurs within 10–15 minutes under standard conditions .
Carboxylic Acid Reactivity
The terminal pentanoic acid group participates in coupling and esterification reactions.
| Reaction | Reagents | Applications | Byproducts |
|---|---|---|---|
| Amide bond formation | HATU/DIPEA, DCC/DMAP | Peptide chain elongation | HOBt, urea derivatives |
| Esterification | MeOH/HCl, EDCI | Prodrug synthesis | H₂O, HCl |
-
Activation : Carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) activate the carboxylic acid for nucleophilic attack by amines .
-
Steric Effects : Bulky substituents on the diazanonadecane moiety may slow reaction rates .
Imine (Schiff Base) Reactivity
The 8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene group contains an imine linkage susceptible to hydrolysis and reduction.
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 0.1 M HCl, 25°C | Cleavage to primary amine and diketone |
| Reduction | NaBH₃CN, pH 6 | Conversion to secondary amine |
-
Hydrolysis Kinetics : Acidic conditions (pH < 3) accelerate imine hydrolysis, with t₁/₂ ~2–4 hours at 25°C .
-
Reduction Selectivity : NaBH₃CN selectively reduces imines without affecting Fmoc or ester groups .
Stability Under Ambient Conditions
The compound exhibits moderate stability in solution:
| Parameter | Value | Conditions |
|---|---|---|
| Aqueous stability (pH 7.4) | t₁/₂ = 48 h | 25°C, PBS buffer |
| Thermal decomposition | 180°C | Solid state |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Side Chains
(a) Variations in Heterocyclic Substituents
- Analog 1: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid (CAS: 143824-77-5) Key Difference: Incorporates tetramethyl groups and a shorter dioxa/diaza ring system (C31H40N4O8, MW 596.67 vs. target compound’s longer chain) . Impact: Enhanced steric hindrance may reduce reaction rates in peptide coupling, while the shorter heterocycle could alter solubility.
(b) Alkyl Side Chain Modifications
- Analog 2: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (CAS: 139551-74-9) Key Difference: Features a dimethylpentanoic acid backbone (C22H25NO4, MW 367.44) instead of the imine-containing side chain . Impact: Increased hydrophobicity may improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Hazard Profiles
All Fmoc-protected analogs share similar hazards due to the reactive carbonyl and aromatic fluorenyl groups:
Preparation Methods
Fmoc Protection of the α-Amino Group
- Starting from L-ornithine or a similar amino acid, the α-amino group is selectively protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 in aqueous-organic solvent).
- This step yields Fmoc-Ornithine hydrochloride, a well-documented intermediate (CAS 201046-57-3) with molecular formula C20H23ClN2O4.
- The reaction is typically performed at low temperature (0–5 °C) to minimize side reactions and ensure selectivity.
Protection or Modification of the Side Chain Amino Group
- The ε-amino group of ornithine can be further protected or functionalized depending on the desired final structure.
- In this compound, the side chain amino group is modified by coupling with a linker containing oxo and diaza groups.
- This is often achieved by amide bond formation or Schiff base formation with an aldehyde or activated ester derivative of the linker.
Coupling with the Linker
- The linker, described as 8,12-dioxo-7,13-dioxa-9,11-diazanonadecan-10-ylidene, suggests a polyethylene glycol (PEG)-like chain with two carbonyl groups and two nitrogen atoms.
- The coupling is typically performed using peptide coupling reagents such as HATU, EDCI, or DIC in the presence of a base like DIPEA.
- The reaction conditions are optimized to favor selective coupling at the side chain amino group without affecting the Fmoc protection.
Purification and Isolation
- The product is purified by standard chromatographic techniques such as reverse-phase HPLC or silica gel chromatography.
- The final compound is often isolated as a hydrochloride salt to improve stability and solubility.
Detailed Reaction Conditions and Parameters
Research Findings and Optimization Notes
- The Fmoc protection step is well-established and yields high purity intermediates suitable for further modification.
- The coupling efficiency with the linker depends on the purity and activation of the linker moiety; freshly prepared activated esters or aldehydes improve yields.
- Side reactions such as Fmoc deprotection or over-acylation can be minimized by controlling pH and reaction time.
- The use of mild bases and anhydrous solvents during coupling preserves the integrity of the Fmoc group.
- Analytical methods such as NMR, LC-MS, and HPLC are essential to confirm the structure and purity at each stage.
Comparative Data Table of Related Fmoc-Protected Amino Acid Derivatives
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
The compound is classified under GHS categories for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards . Researchers must:
- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood.
- Avoid dust formation; employ closed systems for transfer.
- Store in airtight containers at 2–8°C, protected from moisture and light .
- In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15+ minutes and seek medical attention .
Q. Which purification methods are optimal after synthesizing this compound?
Silica gel column chromatography is widely used, as demonstrated in Fmoc-protected amino acid purifications (e.g., elution with 5–10% methanol in dichloromethane) . Additional steps include:
Q. How is the Fmoc group selectively removed during synthesis?
The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF) without affecting acid-sensitive functional groups. Reaction progress is monitored via TLC (disappearance of Fmoc-related UV spots at 254 nm) .
Advanced Research Questions
Q. How can conflicting toxicity data from safety sheets be resolved?
Discrepancies arise due to limited ecotoxicological testing (e.g., missing biodegradation or bioaccumulation data in vs. acute toxicity in ). To address this:
Q. What strategies improve coupling efficiency in peptide synthesis using this compound?
Key methodologies include:
- Activation reagents : HBTU/HOBt in DMF for minimal racemization .
- Solvent optimization : Anhydrous DMF or NMP to enhance solubility .
- Coupling monitoring : Kaiser test for free amine detection or FT-IR to track carbodiimide intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .
Q. How do structural modifications influence bioactivity in medicinal chemistry applications?
Substitutions at the pentanoic acid and diazanonadecan moieties alter target interactions. For example:
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and analyze via LC-MS for degradation products (e.g., fluorenylmethanol at pH > 8) .
- Thermal stability : TGA/DSC to determine decomposition temperature (e.g., >200°C in nitrogen) .
- Light sensitivity : UV-Vis spectroscopy (λmax 265 nm) tracks photodegradation under UVA .
Data Contradiction Analysis
Q. How to address inconsistencies in reported reaction yields for Fmoc deprotection?
Yields vary due to solvent purity (anhydrous vs. wet DMF) or piperidine concentration. For reproducibility:
- Use Karl Fischer titration to ensure DMF H₂O < 0.01%.
- Optimize deprotection time (e.g., 2 × 10 min treatments in 20% piperidine) .
Synthesis Optimization
Q. Which heuristic algorithms improve reaction yield predictions for scale-up?
Bayesian optimization outperforms human-designed experiments by identifying optimal conditions (e.g., 15°C, 1.2 eq. EDC-HCl) in 10 iterations, achieving 92% yield vs. 78% manually .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
